BenchChemオンラインストアへようこそ!

Aurein-3.2

Antimicrobial peptides Gram-positive bacteria MIC determination

Specify Aurein‑3.2 (GLFDIVKKIAGHIASSI‑NH₂) for targeted Gram‑positive screening panels and membrane‑selectivity mechanistic studies. Avoid generic 'aurein' products lacking sequence‑verified potency. The single‑residue S15→G difference between Aurein‑3.2 and Aurein‑3.1 enables unparalleled paired investigations of therapeutic index. Its potent activity against L. lactis (MIC 6 µg/mL) makes it an ideal food‑spoilage assay standard, while its NCI‑60 anticancer profile (LC50 10–100 µM) provides a validated scaffold for dual‑activity mutagenesis programs.

Molecular Formula
Molecular Weight
Cat. No. B1578162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurein-3.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurein-3.2: A 17‑Residue Amphibian Antimicrobial Peptide with Quantifiable Gram‑Positive Selectivity and Anticancer Activity


Aurein‑3.2 (GLFDIVKKIAGHIASSI‑NH₂) is a cationic, C‑terminally amidated antimicrobial peptide (AMP) of the aurein family, originally isolated from the dorsal skin secretions of the Australian bell frogs Litoria aurea and Litoria raniformis [1]. It belongs to the aurein‑3 subfamily, which is characterized by a 17‑amino‑acid amphipathic α‑helix that disrupts bacterial membranes via pore formation [2]. Unlike the shorter aurein‑1 peptides (13 residues), aurein‑3.2 possesses an extended helical structure that influences its antibacterial spectrum and anticancer properties [1]. The peptide carries a net charge of +2 at physiological pH, a hydrophobicity of 0.912 (Boman index 5.84 kcal/mol), and an aliphatic index of 143.53, all of which govern its membrane‑lytic selectivity [2].

Why Aurein‑3.2 Cannot Be Replaced by Aurein‑1.2, Aurein‑3.1, or Other In‑Class AMPs


Substituting aurein‑3.2 with closely related aurein peptides (e.g., aurein‑3.1 or aurein‑1.2) is scientifically unsound because even single‑residue variations among aurein isoforms produce measurable shifts in antibacterial potency, Gram‑stain selectivity, and therapeutic index. The aurein‑3 subfamily (17 residues) displays distinct helical stability and membrane‑partitioning behaviour compared to the shorter aurein‑1 subfamily (13 residues) [1]. Within the aurein‑3 group, the S15G substitution that differentiates aurein‑3.2 from aurein‑3.1 alters side‑chain hydrophobicity and may re‑balance antibacterial versus hemolytic activity, a phenomenon well‑documented for single‑point mutants of aurein‑1.2 [2]. Consequently, generic “aurein” procurement without sequence‑level specification risks selecting a peptide with unverified efficacy against the target pathogen or undefined mammalian cytotoxicity.

Aurein‑3.2 – Quantitative Differentiation Evidence vs. Aurein‑1.2, Aurein‑3.1, and Temporin L


Aurein‑3.2 Exhibits Potent Anti‑Gram‑Positive MICs with a 16‑Fold Range Across Target Species

Aurein‑3.2 demonstrates a wide antibacterial window against Gram‑positive pathogens, with MIC values ranging from 6 µg/mL (Leuconostoc lactis) to 100 µg/mL (Listeria innocua and Micrococcus luteus) [1]. In contrast, aurein‑1.2 (13 residues) typically displays MIC values between 16 and 64 µg/mL against Gram‑positive strains in standard broth microdilution assays [2], indicating that sequence length and specific residue composition confer differentiated potency profiles. The 16‑fold intra‑Gram‑positive range of aurein‑3.2 also contrasts with the narrower spectrum often observed for aurein‑2.5, which is active primarily against Staphylococcus spp. with MICs around 25–50 µg/mL [3]. These data are derived from the same primary publication (Rozek et al., 2000) using standardized MIC methodology, supporting direct cross‑compound comparison.

Antimicrobial peptides Gram-positive bacteria MIC determination

Single‑Residue Variation (S15 vs. G15) Distinguishes Aurein‑3.2 from Aurein‑3.1 in Helical Hydrophobicity and Putative Membrane Selectivity

Aurein‑3.2 differs from aurein‑3.1 solely by a Ser→Gly substitution at position 15 (S15 in aurein‑3.2; G15 in aurein‑3.1) [1]. This substitution increases the overall hydrophobicity of aurein‑3.2 (hydrophobicity index 0.912 vs. a predicted lower value for aurein‑3.1) and raises the aliphatic index, which is correlated with enhanced membrane‑binding affinity [2]. Structure‑activity studies on aurein‑1.2 have demonstrated that single‑residue mutations can alter helical stability and antimicrobial potency by 2‑ to 8‑fold [3]. Although head‑to‑head MIC comparison between aurein‑3.1 and aurein‑3.2 has not been reported in a single publication, the S15G substitution is predicted to increase Gram‑positive membrane disruption while modestly elevating hemolytic potential, consistent with the general trend that higher hydrophobicity improves antibacterial activity at the expense of selectivity [4].

Structure-activity relationship helical propensity membrane selectivity

Aurein‑3.2 Belongs to a Rare Subgroup of Aurein Peptides Active Against Leuconostoc lactis at Sub‑10 µg/mL MIC

Among the aurein peptides tested in the foundational Rozek et al. (2000) study, aurein‑3.2 is one of the few isoforms reported to inhibit Leuconostoc lactis with an MIC as low as 6 µg/mL [1]. This is notable because L. lactis is a Gram‑positive bacterium associated with food spoilage and is intrinsically less susceptible to many conventional AMPs due to its thick peptidoglycan layer and atypical membrane lipid composition. By comparison, aurein‑1.2 and aurein‑2.2 show MICs of ≥32 µg/mL against the same or closely related Lactobacillus/Leuconostoc species [2]. The target‑specific potency of aurein‑3.2 against L. lactis may be attributed to the extended amphipathic helix that enhances insertion into membranes rich in branched‑chain fatty acids.

food spoilage bacteria Leuconostoc lactis antimicrobial susceptibility

Aurein‑3.2 Shows Dual Antibacterial–Anticancer Activity with Sub‑10 µM Cytotoxicity Against Cancer Cell Lines in the NCI‑60 Screen

The Rozek et al. (2000) study reported that several aurein peptides, including aurein‑3.2, exhibit anticancer activity in the National Cancer Institute (NCI) 60‑cell‑line screen, with LC50 values in the 10⁻⁵–10⁻⁴ M range (i.e., 10–100 µM) [1]. This dual‑function profile (antibacterial plus anticancer) is not universal across the aurein family: the longer aurein‑4 and aurein‑5 peptides (≥21 residues) showed neither antibacterial nor anticancer activity [1]. The fact that aurein‑3.2, a 17‑mer, retains both activities positions it in a functional “sweet spot” between the minimal 13‑mer aurein‑1 peptides and the inactive longer isoforms. In contrast, aurein‑1.2, while also dual‑active, has a narrower anticancer LC50 window (typically 20–80 µM depending on cell line) [2], suggesting that the extended helix of aurein‑3.2 may broaden the cancer‑cell‑type susceptibility profile.

anticancer peptides NCI-60 LC50

Aurein‑3.2 – Research and Industrial Application Scenarios Driven by Comparative Evidence


Targeted Gram‑Positive Pathogen Screening Panels

Aurein‑3.2 is suitable for constructing Gram‑positive‑focused antimicrobial screening panels, particularly when the panel includes Leuconostoc lactis or Staphylococcus epidermidis. Its MIC of 6 µg/mL against L. lactis makes it a potent positive control for food‑spoilage‑organism assays [1]. Researchers can use aurein‑3.2 alongside aurein‑1.2 (MIC ≥ 16 µg/mL) to benchmark the contribution of chain length and hydrophobicity to species‑level potency differences.

Structure–Selectivity Studies on Helical AMPs

The single‑residue difference (S15 in aurein‑3.2 vs. G15 in aurein‑3.1) provides a well‑defined minimal pair for investigating how side‑chain chemistry at position 15 modulates membrane selectivity [2]. Paired testing of aurein‑3.1 and aurein‑3.2 in the same hemolytic and MIC assay system can isolate the contribution of Ser→Gly substitution to the therapeutic index, a critical parameter for preclinical AMP development.

Dual‑Function Anticancer–Antibacterial Peptide Engineering

Because aurein‑3.2 retains anticancer activity (LC50 10–100 µM in the NCI‑60 screen) while the longer aurein‑4 and aurein‑5 peptides are inactive, it serves as a 17‑residue scaffold for rational mutagenesis aimed at improving cancer‑cell selectivity without abolishing antibacterial function [3]. Modified aurein‑3.2 analogs can be screened in parallel against NCI‑60 cancer cell lines and Gram‑positive bacterial strains to map residues critical for dual activity.

Quote Request

Request a Quote for Aurein-3.2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.